molecular formula C12H14O3 B7981326 (2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol

(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol

Cat. No.: B7981326
M. Wt: 206.24 g/mol
InChI Key: AKKGPPKOURTUEP-UHFFFAOYSA-N
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Description

(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between an indene and a dioxolane ring, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol typically involves the reaction of indene derivatives with dioxolane precursors under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the spirocyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol.

Chemical Reactions Analysis

Types of Reactions

(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.

Scientific Research Applications

(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-indene]-3’-one): This compound shares a similar spirocyclic structure but differs in the functional groups attached to the indene ring.

    1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene]: Another related compound with a similar core structure but different substituents.

Uniqueness

(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol is unique due to its specific functional groups and reactivity. The presence of the methanol group allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKGPPKOURTUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)CO)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Example 332A (13 g, 50.9 mmol) in tetrahydrofuran (150 mL) was added a 2.5 M solution of n-butyllithium in hexanes (30.5 mL, 76.4 mmol) dropwise at about −78° C. Then a solution of N,N-dimethylformamide (39.4 mL, 509.0 mmol) in tetrahydrofuran (40 mL) was added dropwise and the mixture was allowed to warm to ambient temperature. The mixture was poured into water and was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, filtered, and evaporated in vacuum. The residue was re-dissolved in a mixture of tetrahydrofuran (15 mL) and methanol (150 mL) and sodium borohydride (2.6 g, 68.7 mmol) was added in portions at about 0° C. The reaction mixture was stirred at room temperature for about 2 hours, then the mixture was concentrated in vacuum, diluted with water, and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4), filtered and evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel using hexane/ethyl acetate (2:1) as the mobile phase to give the above intermediate. MS (DCI/NH3): m/z 207 (M+H)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
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solvent
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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13 g
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reactant
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[Compound]
Name
solution
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
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solvent
Reaction Step Three
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39.4 mL
Type
reactant
Reaction Step Four
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40 mL
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solvent
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